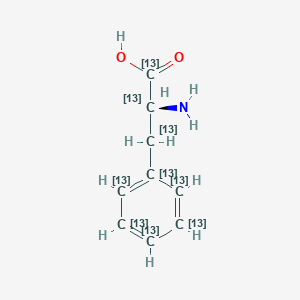
Erbium acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Er·xH₂O. It is the acetate salt of erbium, a rare earth element. This compound is typically found as a light red solid and is soluble in water . This compound is used in various scientific and industrial applications, particularly in the synthesis of optical materials .
Preparation Methods
Erbium acetate hydrate can be synthesized through several methods. One common synthetic route involves the reaction of erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the desired hydrate form . The general reaction is as follows:
[ \text{Er}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 (\text{CH}_3\text{COO})_3\text{Er} + 3 \text{H}_2\text{O} ]
Industrial production methods often involve similar reactions but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Erbium acetate hydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. When heated, it decomposes to form various intermediate compounds before ultimately yielding erbium oxide (Er₂O₃) . The decomposition process can be summarized as follows:
Thermal Decomposition:
Scientific Research Applications
Erbium acetate hydrate has a wide range of applications in scientific research. Some of its notable uses include:
Optical Materials: It is used in the synthesis of optical materials, such as erbium-doped fibers and lasers, due to its unique luminescent properties.
Biomedical Research: This compound is used in biomedical research for imaging and diagnostic purposes, particularly in the development of contrast agents for magnetic resonance imaging (MRI).
Material Science: It is employed in the fabrication of advanced materials, such as ceramics and thin films, through sol-gel processes.
Mechanism of Action
The mechanism of action of erbium acetate hydrate primarily involves its ability to interact with light and other electromagnetic radiation. When erbium ions are incorporated into a host material, they can absorb and emit light at specific wavelengths, making them useful in optical applications . The molecular targets and pathways involved in these processes are related to the electronic transitions of the erbium ions, which can be excited by external energy sources .
Comparison with Similar Compounds
Erbium acetate hydrate can be compared with other similar compounds, such as holmium acetate and thulium acetate. These compounds share similar chemical properties and applications but differ in their specific luminescent and catalytic behaviors . For example:
Properties
Molecular Formula |
C6H20ErO10 |
|---|---|
Molecular Weight |
419.48 g/mol |
IUPAC Name |
acetic acid;erbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |
InChI Key |
SJIMNYNTHDVHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
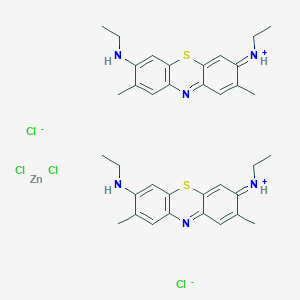
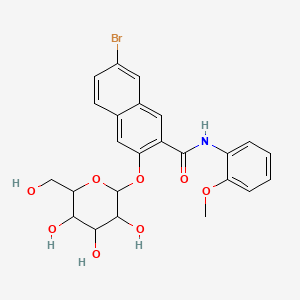
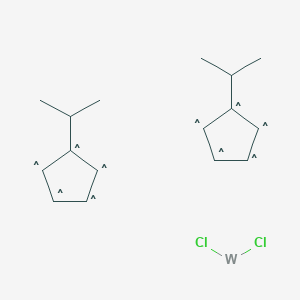
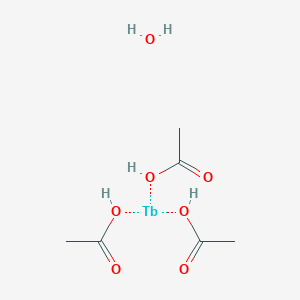
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
